

Irigenin YAP inhibition vs standard chemotherapy

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Compound Focus: Irigenin

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Mechanism of Action Comparison

The table below outlines the distinct mechanisms through which **Irigenin** and standard chemotherapy agents exert their anti-cancer effects.

Feature	Irigenin (YAP Inhibitor)	Standard Chemotherapy
Primary Target	Yes-associated protein (YAP) in the Hippo signaling pathway [1] [2]	DNA, RNA, or enzymes involved in cell division (e.g., topoisomerases, microtubules)
Molecular Mechanism	Decreases YAP expression and suppresses β -catenin signaling; inhibits YAP/TAZ-TEAD complex formation [1] [3] [4]	Directly damages DNA, inhibits DNA synthesis, or disrupts microtubule function

| Cellular Outcomes | - Induces G2/M cell cycle arrest

- Promotes apoptosis
- Inhibits cell migration [1] [2] | - Induces DNA damage response
- Triggers apoptosis or necrosis
- Inhibits cell division | | **Key Pathway** | Hippo/YAP signaling pathway [1] [5] | P53, DNA damage repair, and apoptosis pathways |

Experimental Data on Iridenin

The anti-cancer effects of **Iridenin**, mediated through YAP inhibition, have been demonstrated in preclinical models, particularly in glioblastoma (GBM).

Experimental Model	Key Findings on Iridenin	Reference
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| **In Vitro (GBM Cell Lines)** | - **Proliferation:** Inhibited cell viability (IC₅₀ ~50 µM)

- **Cell Cycle:** Arrested cycle at G2/M phase; decreased Cyclin B1
- **Apoptosis:** ~10-16% increase; ↑cleaved-caspase-3, ↑Bax, ↓Bcl-2
- **Migration:** Suppressed migration; ↓MMP-2, ↓MMP-9 mRNA | [1] [2] | | **In Vivo (GBM Xenograft Mice)** | Inhibited tumor growth through inactivation of YAP [1] [2] | [1] [2] | | **Rescue Experiment** | Overexpression of YAP partially restored GBM cell proliferation, confirming YAP targeting [1] [2] | [1] [2] |

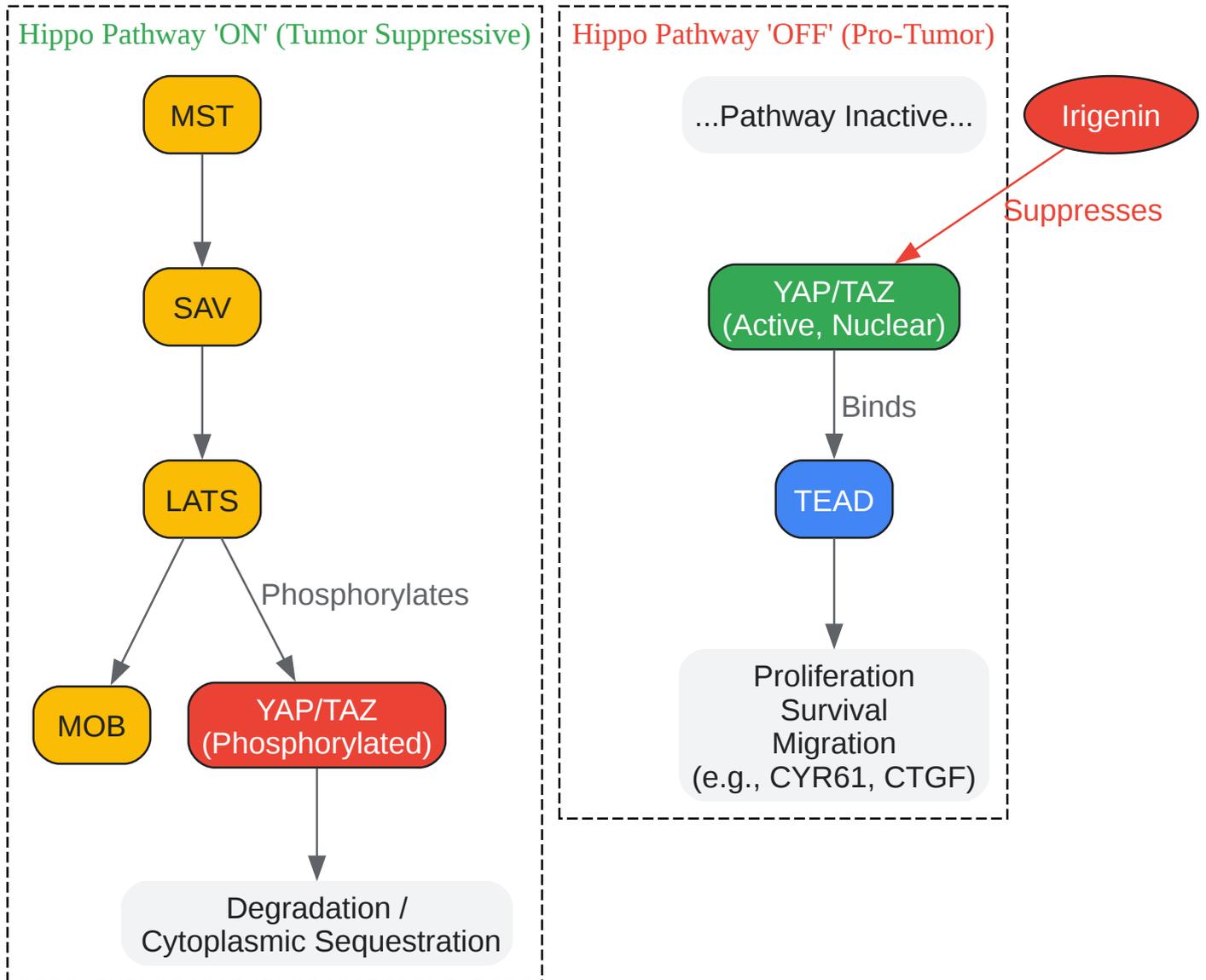
Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key **Iridenin** studies.

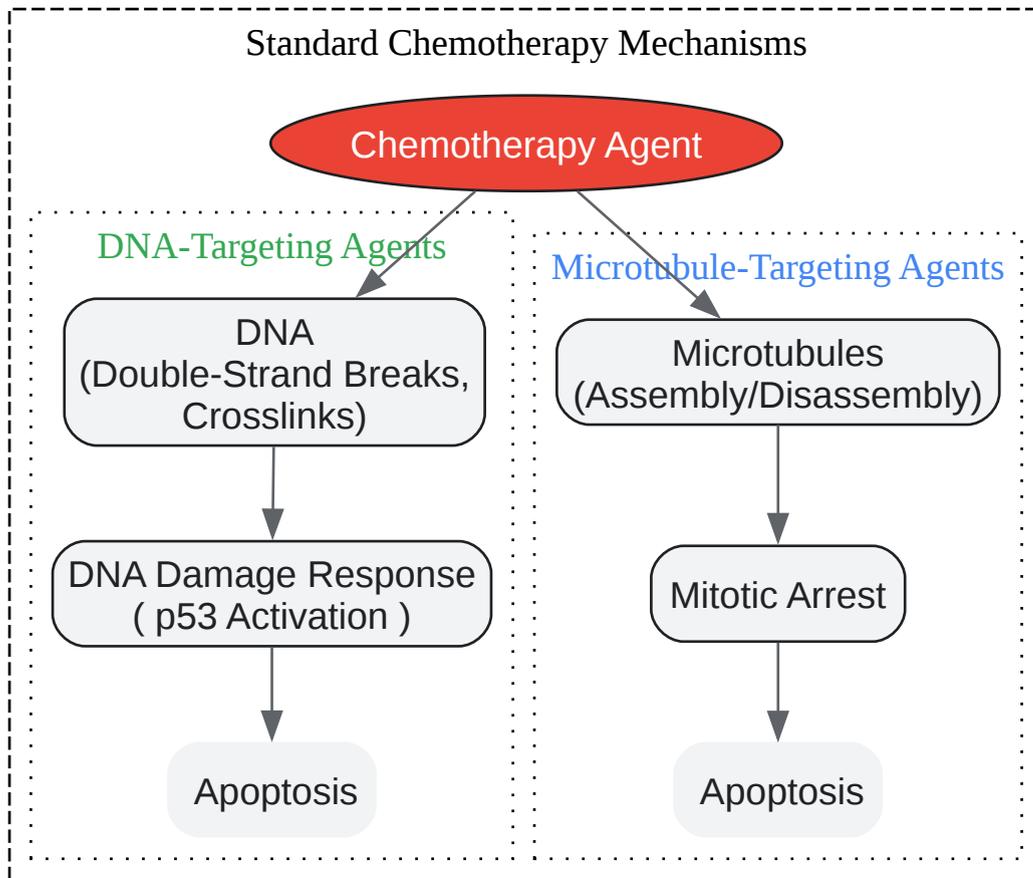
- **Cell Viability (CCK-8) Assay:** GBM cells (e.g., DBTRG, C6) were treated with a range of **Iridenin** concentrations (e.g., 0-100 µM) for 24 and 48 hours. After adding CCK-8 solution, absorbance was measured at 450 nm to determine cell viability and IC₅₀ values [1].
- **Apoptosis Assay (Flow Cytometry):** Cells treated with **Iridenin** were stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) was quantified using flow cytometry [1].
- **Protein Level Analysis (Western Blotting):** Total proteins were extracted from treated cells. Expression levels of key proteins (YAP, β-catenin, cleaved-Caspase-3, Bax, Bcl-2, Cyclin B1) were analyzed using specific primary antibodies and chemiluminescent detection [1] [2].
- **In Vivo Efficacy (Xenograft Model):** Mice implanted with GBM cells were administered **Iridenin**. Tumor volumes and weights were measured over time to assess the inhibitory effect of **Iridenin** on tumor growth [1] [2].

Visualizing the Mechanisms

The following diagrams illustrate the core signaling pathways targeted by **Irigenin** and standard chemotherapy, highlighting their distinct mechanisms of action.



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Research Implications and Future Directions

The data suggests that **Irigenin** represents a modern, targeted approach against the oncogenic YAP pathway, contrasting with the broader, more cytotoxic mechanism of standard chemotherapy.

- **Targeted vs. Broad-Spectrum:** **Irigenin**'s action is mechanistically distinct from traditional DNA-damaging agents. Its potential lies in targeting a pathway critical for tumor progression and immune evasion [4].
- **Research Gaps:** Direct head-to-head studies comparing **Irigenin** with chemotherapies like Temozolomide (for GBM) are needed. Key unanswered questions include its **bioavailability, blood-brain barrier penetration, and synergistic potential** with existing treatments.
- **Combination Potential:** Combining YAP inhibitors like **Irigenin** with physical anti-cancer strategies (e.g., photodynamic therapy, radiotherapy) is an emerging area of interest. This approach may enhance immunogenic cell death and overcome treatment resistance [6] [7].

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